
3-(3-methoxybenzoyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(3-methoxybenzoyl)quinolin-4(1H)-one" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The methoxy group attached to the benzoyl moiety may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives . Another approach involves a one-pot multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone, which can yield methoxybenzo[h]quinoline-3-carbonitrile analogs . Additionally, a one-pot cascade synthesis of quinazolin-4(3H)-ones can be achieved via nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols . These methods demonstrate the versatility and efficiency of synthesizing quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For example, X-ray data for certain methoxybenzo[h]quinoline derivatives have been reported, which helps in confirming the molecular structure . Theoretical studies, such as those using DFT hybrid methods, can also provide insights into the molecular structure and reactivity of quinoline derivatives .
Chemical Reactions Analysis
Quinoline derivatives can undergo a range of chemical reactions. Regioselective acylation has been reported for congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, which can lead to compounds with significant inhibitory activity on bacterial serine/threonine protein kinases . Furthermore, novel 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones have been synthesized and shown to possess psycho- and neurotropic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of methoxy groups can affect the compound's solubility, boiling point, and stability. The pharmacological evaluation of some 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones has shown significant analgesic and anti-inflammatory activities, indicating the importance of the methoxy group in biological activity . Additionally, the ADME/Tox profiling of methoxybenzo[h]quinoline-3-carbonitrile derivatives provides valuable information on their pharmacokinetic aspects .
科学的研究の応用
Corrosion Inhibitors
Quinoline derivatives are recognized for their anticorrosive properties, particularly against metallic corrosion. They exhibit high electron density, which allows them to form stable chelating complexes with surface metallic atoms through coordination bonding. This makes them effective in protecting metals from corrosion, a critical aspect in maintaining the integrity of metallic structures in various industries (Verma, Quraishi, & Ebenso, 2020).
Biomedical Research
Quinoline and quinazoline alkaloids have been the focus of extensive research due to their significant bioactivities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and anti-inflammatory properties. These compounds, isolated from natural sources or synthesized, have paved the way for the development of new therapeutic agents (Shang et al., 2018).
Anticancer Agents
Quinoline derivatives have been studied for their potential as anticancer drugs. Research in this area focuses on the synthesis of quinoline-bearing benzimidazole derivatives, which are considered promising therapeutic agents due to their broad spectrum of biological activities with lesser adverse effects. These efforts underscore the ongoing search for novel antimicrobial drugs to combat microbial resistance (Salahuddin et al., 2023).
Optoelectronic Materials
Quinazoline derivatives are noted for their application in optoelectronic materials, highlighting their significance in the design of new drugs and electronic devices. The versatility and structural diversity of quinazoline compounds underscore their potential in developing novel quinazoline compounds as anticancer drugs, remaining a promising field of study (Ravez et al., 2015).
Safety and Hazards
特性
IUPAC Name |
3-(3-methoxybenzoyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)16(19)14-10-18-15-8-3-2-7-13(15)17(14)20/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQRQWPDCDARFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(2,4-difluorophenyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2526664.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2526665.png)
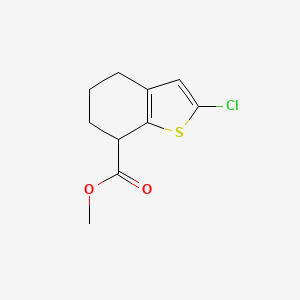
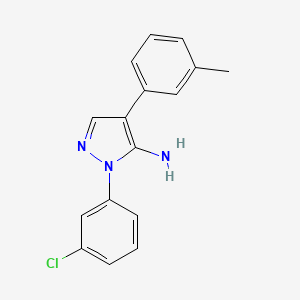
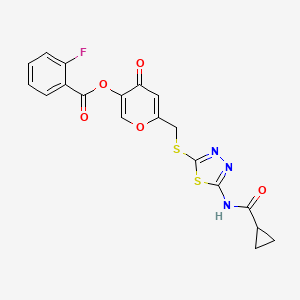
![(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526671.png)
![2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2526672.png)
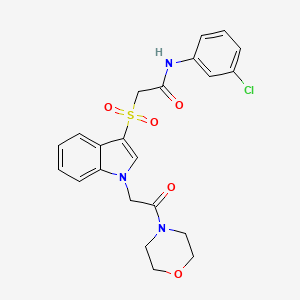
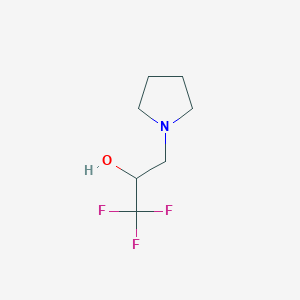

![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)
![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)
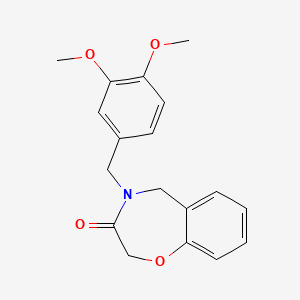
![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)